

Literature review on the biological significance of methoxyphenyl-containing compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Cat. No.:	B1294533

[Get Quote](#)

The Biological Significance of Methoxyphenyl-Containing Compounds: A Technical Review

Abstract: The methoxyphenyl moiety is a prevalent structural motif in a vast array of biologically active compounds, spanning natural products, synthetic molecules, and approved pharmaceuticals. Its unique electronic and steric properties, conferred by the electron-donating methoxy group on a phenyl ring, significantly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules. This technical guide provides a comprehensive review of the diverse biological significance of methoxyphenyl-containing compounds. It delves into their roles as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, among other therapeutic applications. This paper summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes critical biological pathways to offer a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

The methoxy group ($-\text{OCH}_3$) attached to a phenyl ring is a fundamental functional group in medicinal chemistry. Its presence can profoundly alter a molecule's biological activity by modifying its lipophilicity, metabolic stability, and ability to form hydrogen bonds.^{[1][2]} The electron-donating nature of the methoxy group can influence the electronic environment of the entire molecule, impacting its interaction with biological targets.^[1] Consequently,

methoxyphenyl derivatives are a subject of intense research, leading to the discovery of compounds with a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] This review synthesizes the current understanding of the biological roles of these compounds, providing detailed data and methodologies for the scientific community.

Anticancer Activity

Methoxyphenyl-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

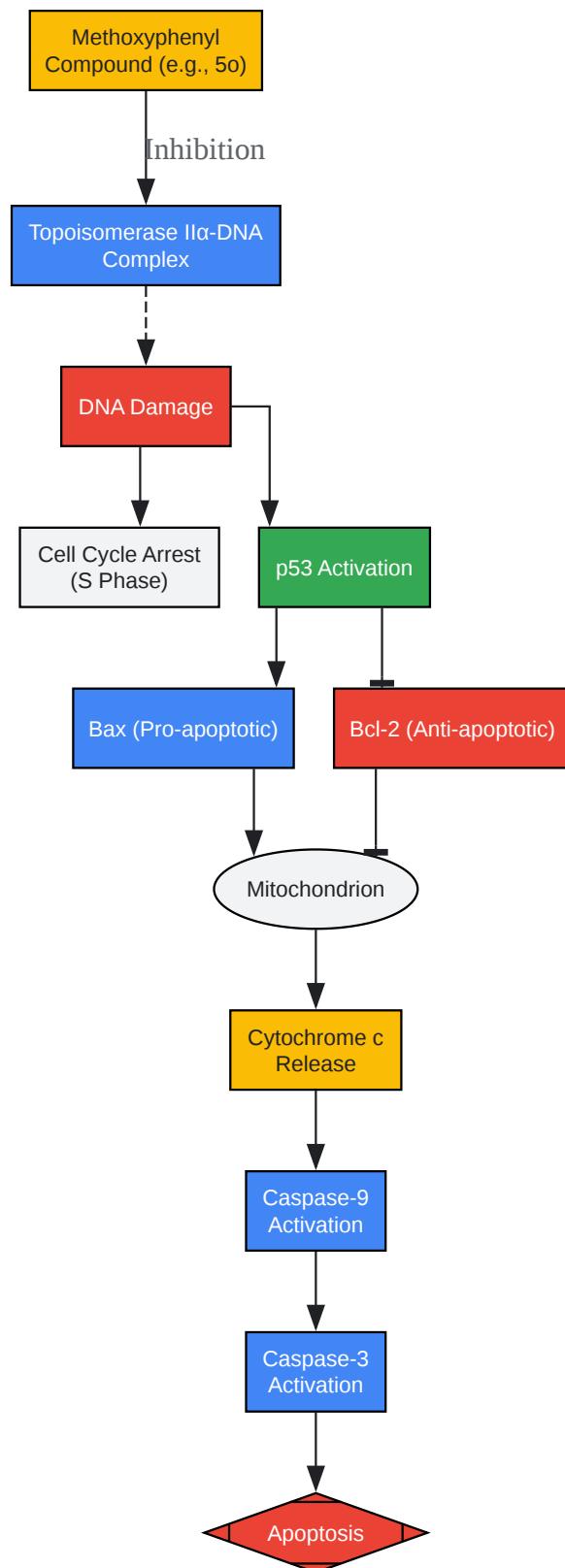
A diverse range of heterocyclic compounds incorporating the methoxyphenyl group have been synthesized and evaluated for their cytotoxic effects. For instance, novel benzimidazole-based derivatives have shown potent activity against human cancer cell lines.[4] Specifically, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) displayed excellent cytotoxicity against A549 (lung cancer) and SW480 (colon cancer) cells, with IC_{50} values of 0.15 μ M and 3.68 μ M, respectively.[4] This compound was found to induce apoptosis and arrest the cell cycle in the S phase in A549 cells, potentially by targeting topoisomerase II α -DNA.[4] Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated, with some compounds showing significant anticancer activity comparable to the standard drug doxorubicin against HeLa, MCF7, and HCT-116 cancer cell lines.[5] Chalcone-benzimidazolium salts containing a trimethoxyphenyl group have also been reported to have potent antitumor activity, inducing cell-cycle arrest and apoptosis.[6]

Even simpler structures, such as 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent, have been investigated. While they displayed generally weak anticancer activity against MCF-7 and MDA-MB-231 breast cancer cells, in silico studies suggested a possible multitarget mode of action, potentially involving caspase 8.[7][8]

Quantitative Data on Anticancer Activity

Compound Class	Specific Compound	Cell Line(s)	Activity Metric (IC ₅₀ / % Inhibition)	Reference
Benzimidazole Carboxamide	N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (50)	A549 (Lung)	IC ₅₀ = 0.15 μM	[4]
Benzimidazole Carboxamide	N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (50)	SW480 (Colon)	IC ₅₀ = 3.68 μM	[4]
Pyrazolo[3,4-b]pyridine	Compound 9a	HeLa (Cervical)	IC ₅₀ = 2.59 μM	[5]
Pyrazolo[3,4-b]pyridine	Compound 14g	MCF7 (Breast)	IC ₅₀ = 4.66 μM	[5]
Pyrazolo[3,4-b]pyridine	Compound 14g	HCT-116 (Colon)	IC ₅₀ = 1.98 μM	[5]
Chalcone-Benzimidazolium Salt	Compound 7f	SMMC-7721	Induces G1 phase arrest and apoptosis	[6]
1,3,4-Thiadiazole Derivative	SCT-4	MCF-7 (Breast)	74% viability at 100 μM	[7]
1,3,4-Thiadiazole Derivative	SCT-5	MDA-MB-231 (Breast)	75% viability at 100 μM	[7]

3-((4-				
Methoxyphenyl)a				
mino)propanehy	Compound 21	U-87	19.6% viability	[9]
drazide		(Glioblastoma)		
Derivative				


Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is based on the methodology for assessing the cytotoxic activities of novel benzimidazole derivatives.[\[4\]](#)

- **Cell Culture:** Human cancer cell lines (e.g., A549, SW480) and a normal cell line (e.g., MRC-5) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5×10³ cells per well and allowed to attach overnight.
- **Compound Treatment:** The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for 48 hours. Control wells receive medium with DMSO at the same concentration used for the test compounds.
- **MTT Incubation:** After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes.
- **Absorbance Measurement:** The absorbance of each well is measured at 570 nm using a microplate reader.

- Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualization: Apoptosis Induction Pathway

[Click to download full resolution via product page](#)

Caption: Proposed pathway for apoptosis induction by a methoxyphenyl-containing compound.

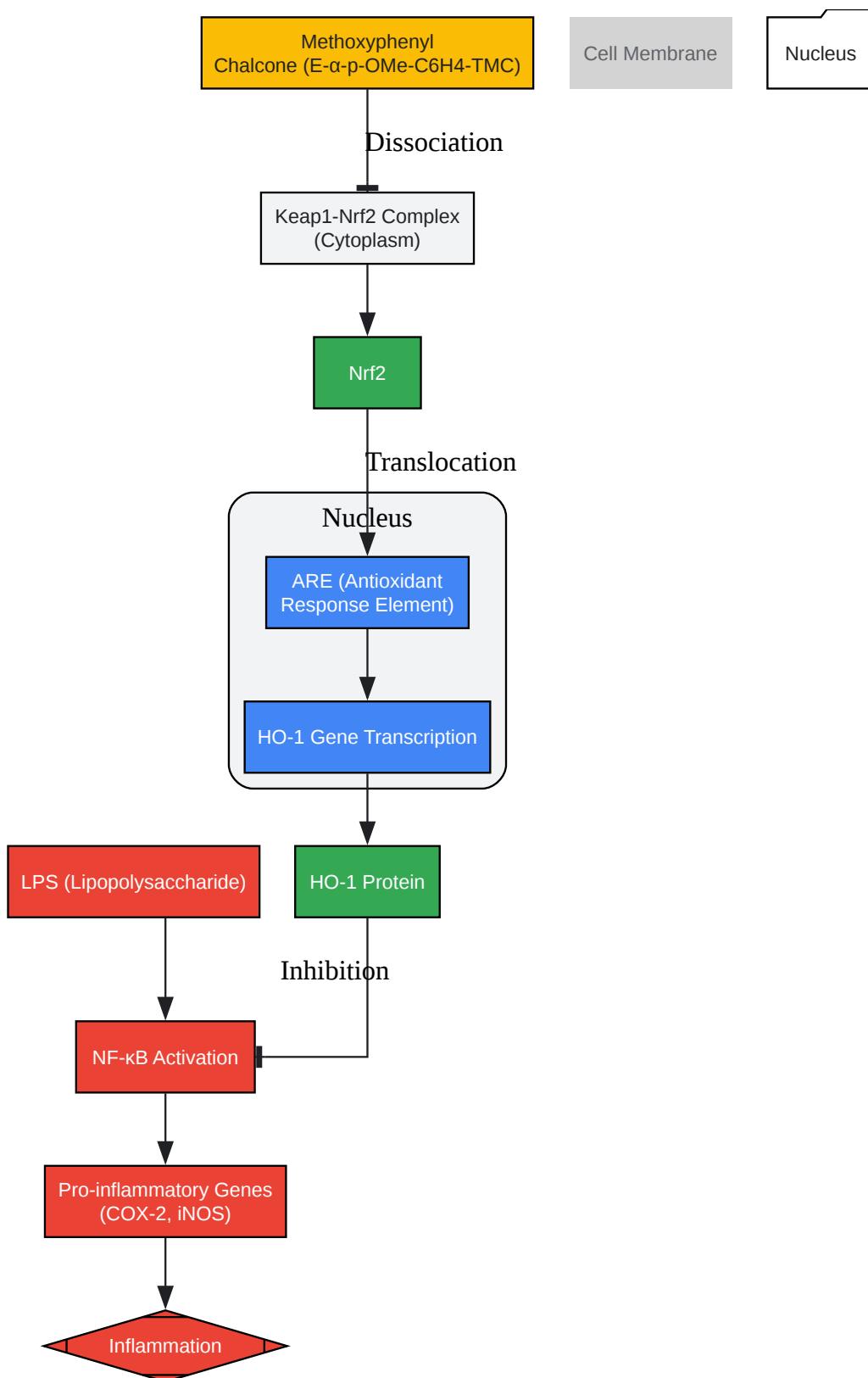
Anti-inflammatory Activity

Methoxyphenyl compounds have been identified as potent anti-inflammatory agents. They can inhibit the production of multiple inflammatory mediators in human airway cells, including various cytokines and chemokines like CCL2, CCL5, IL-6, and IL-8.[10][11][12] The mechanism of action for some of these compounds appears to be post-transcriptional, as they can inhibit the binding of the RNA-binding protein HuR to mRNA, a process that is independent of NF-κB activation or reactive oxygen species (ROS) inhibition.[10][11][12]

Apocynin, a naturally occurring methoxyphenolic compound, has traditionally been used to treat inflammatory diseases like asthma.[10][11] Its synthetic chalcone derivative, E- α -(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E- α -p-OMe-C₆H₄-TMC), exerts significant anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), a protective enzyme.[13] This induction is mediated by the translocation of the transcription factor Nrf2 to the nucleus.[13] Another compound, 2-Methoxy-4-vinylphenol (2M4VP), also demonstrates anti-inflammatory properties by inducing HO-1, which in turn inhibits the production of inducible nitric oxidase synthase (iNOS).[14]

Quantitative Data on Anti-inflammatory Activity

Compound	Cell/System	Activity Metric (IC ₅₀)	Mechanism	Reference
Diapocynin	Human airway cells (TNF- α stimulated)	20.3 μ M	Inhibition of inflammatory mediators	[10][11][12]
Resveratrol	Human airway cells (TNF- α stimulated)	42.7 μ M	Inhibition of inflammatory mediators	[10][11][12]
2-Methoxyhydroquinone	Human airway cells (TNF- α stimulated)	64.3 μ M	Inhibition of inflammatory mediators	[10][11][12]
Apocynin	Human airway cells (TNF- α stimulated)	146.6 μ M	Inhibition of inflammatory mediators	[10][11][12]
4-Amino-2-methoxyphenol	Human airway cells (TNF- α stimulated)	410 μ M	Inhibition of inflammatory mediators	[10][11][12]
E- α -p-OMe-C ₆ H ₄ -TMC	RAW264.7 macrophages (LPS-treated)	Dose-dependent	HO-1 induction, Nrf2 translocation	[13]
2-Methoxy-4-vinylphenol	RAW264.7 macrophages (LPS-treated)	Dose-dependent	HO-1 induction, iNOS inhibition	[14]


Experimental Protocol: Measurement of Inflammatory Cytokines

This protocol is based on the methodology used to study the anti-inflammatory effects of methoxyphenols on human airway cells.[10][11][12]

- Cell Culture: Human airway epithelial cells are grown to confluence in appropriate culture flasks.

- **Stimulation and Treatment:** Cells are pre-treated with various concentrations of the test methoxyphenyl compounds for 1 hour. Subsequently, the cells are stimulated with a pro-inflammatory agent like tumor necrosis factor-alpha (TNF- α) for 24 hours to induce cytokine production.
- **Supernatant Collection:** After the incubation period, the cell culture supernatant is collected.
- **ELISA (Enzyme-Linked Immunosorbent Assay):** The concentration of specific inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.
- **Protein Array:** For a broader screening of inflammatory mediators, a protein array can be used. The supernatant is incubated with a membrane pre-spotted with antibodies against various cytokines and chemokines. The bound proteins are then detected using a detection antibody cocktail and chemiluminescence.
- **Data Analysis:** The levels of cytokines in treated samples are compared to those in the TNF- α stimulated control group. The IC₅₀ values are calculated based on the dose-dependent inhibition of cytokine release.

Visualization: HO-1 Mediated Anti-inflammatory Pathway

[Click to download full resolution via product page](#)

Caption: Nrf2/HO-1 pathway activation by methoxyphenyl chalcones to reduce inflammation.

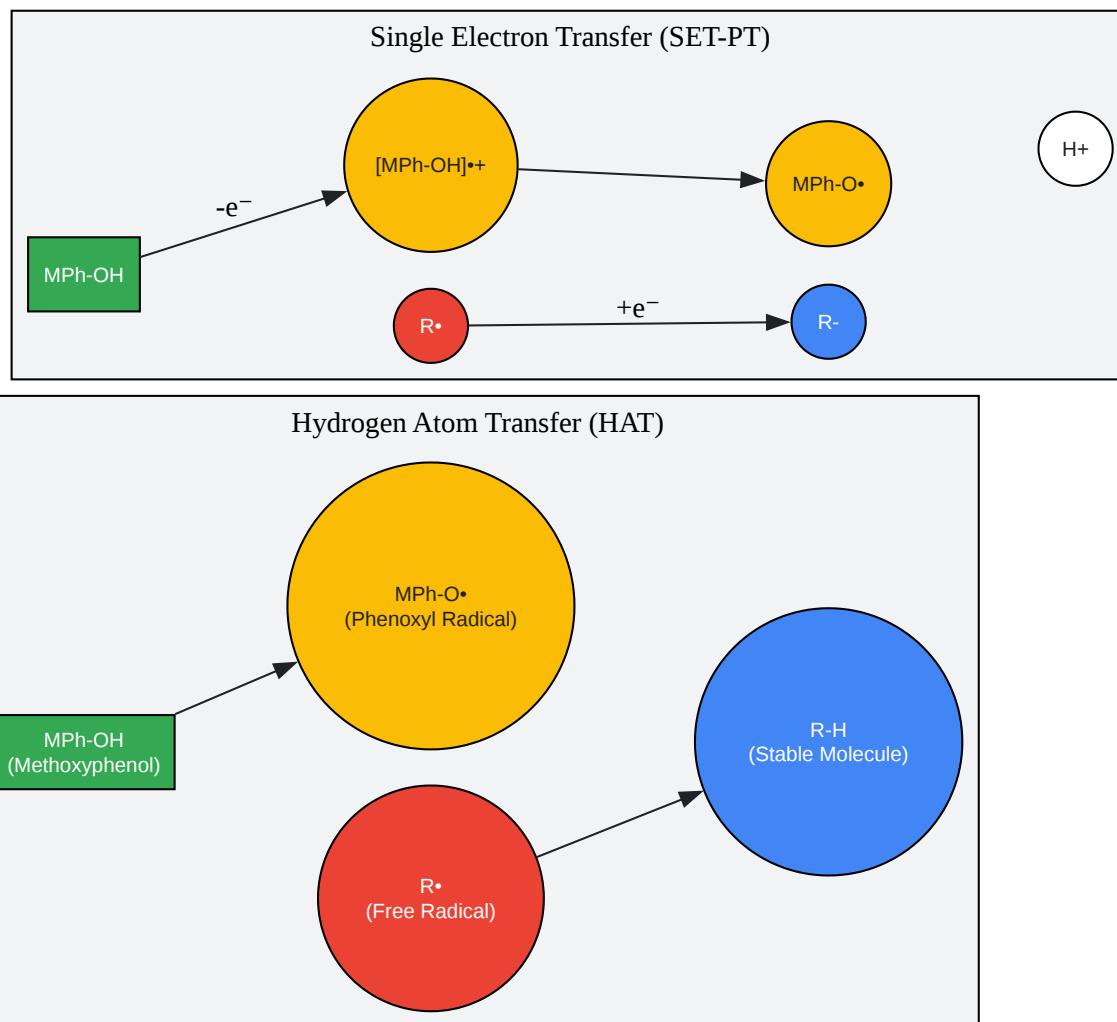
Antioxidant Activity

The methoxyphenyl group is a key feature in many compounds with significant antioxidant properties.^[3] The antioxidant activity is influenced by the number and position of methoxy and hydroxyl groups on the phenyl ring.^{[15][16]} Generally, an increased number of methoxyl groups correlates with higher antioxidant activity.^[15] These compounds can scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT).^{[15][16]}

Naturally occurring methoxyphenols like eugenol, capsaicin, and vanillin exhibit potent antioxidant effects.^{[3][17]} Eugenol, in particular, shows very high antilipoperoxidant and antiradical activities.^[3] Synthetic derivatives have also been developed to optimize this activity. For example, dimers of p-methoxyphenol have been synthesized and shown to be more effective antioxidants than their parent monomers.^[18] A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found that some compounds had antioxidant activity 1.4 times higher than ascorbic acid.^[9] The antioxidant potential of these compounds makes them promising for applications in preventing or treating conditions related to oxidative stress, and for use as food preservatives.^{[17][18][19]}

Quantitative Data on Antioxidant Activity

Compound/Class	Assay	Activity Metric (IC ₅₀ / Value)	Reference
Eugenol	DPPH	IC ₅₀ = 0.11 mM	[17]
Eugenol	ABTS	IC ₅₀ = 0.04 mM	[17]
Eugenol	TBARS (Lipid Peroxidation)	IC ₅₀ = 0.05 mM	[17]
Eugenol	ORAC	2.12 ± 0.08 (TEAC)	[3] [17]
Capsaicin	DPPH	IC ₅₀ = 0.07 mM	[17]
Capsaicin	ABTS	IC ₅₀ = 0.04 mM	[17]
Vanillin	DPPH	IC ₅₀ = 0.24 mM	[17]
Vanillin	ORAC	1.81 ± 0.19 (TEAC)	[3] [17]
p-Methoxyphenol dimer (2b)	Radical Scavenging	Stoichiometric factor (n) = 2.8	[18]
2-Methoxyphenol derivatives	DPPH, ABTS, ORAC	Varied IC ₅₀ values	[19]


Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is based on methodologies used to evaluate the antioxidant activity of phenolic acids and other methoxyphenyl derivatives.[\[15\]](#)[\[19\]](#)

- Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like ethanol or methanol. The concentration should be adjusted so that the initial absorbance at 517 nm is approximately 1.0.
- Sample Preparation: Dissolve the test compounds in the same solvent to prepare a series of concentrations.
- Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the test compound solution with the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH). A blank is prepared with the solvent instead of the test compound.

- Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
- Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{blank}} - A_{\text{sample}}) / A_{\text{blank}}] * 100$ where A_{blank} is the absorbance of the blank and A_{sample} is the absorbance of the test sample.
- IC_{50} Determination: The IC_{50} value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Visualization: Antioxidant Radical Scavenging Mechanism

[Click to download full resolution via product page](#)

Caption: Key mechanisms of free radical scavenging by methoxyphenyl compounds.

Antimicrobial Activity

Methoxyphenyl compounds have demonstrated broad-spectrum antimicrobial activity against various foodborne pathogens and spoilage bacteria.^{[3][17]} Natural compounds like eugenol and capsaicin are particularly effective against both Gram-positive and Gram-negative bacteria, with *Staphylococcus aureus* being one of the most susceptible strains.^{[3][17]} For example, the median inhibitory concentrations (IC_{50}) for eugenol and capsaicin against *S. aureus* were found to be 0.75 mM and 0.68 mM, respectively.^[17]

Synthetic derivatives have also been explored to discover new antimicrobial agents.

Methoxyphenyl-oxime, isolated from *Streptomyces pratensis*, showed selective activity against a number of clinical Gram-negative and Gram-positive bacterial isolates.[20] Another study on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment found that specific substitutions influenced the activity against different microbes; a para-fluoro substituent was effective against *Escherichia coli*, while a propoxy side chain with a meta-trifluoromethyl group was most active against the yeast *Candida albicans*.[21]

Quantitative Data on Antimicrobial Activity

Compound	Microorganism	Activity Metric (IC_{50} / MIC)	Reference
Eugenol	<i>Staphylococcus aureus</i>	$IC_{50} = 0.75 \text{ mM}$	[17]
Capsaicin	<i>Staphylococcus aureus</i>	$IC_{50} = 0.68 \text{ mM}$	[17]
Vanillin	<i>Staphylococcus aureus</i>	$IC_{50} = 1.38 \text{ mM}$	[17]
Eugenol	Gram-negative strains	$IC_{50} = 1.11 - 2.70 \text{ mM}$	[17]
Capsaicin	Gram-negative strains	$IC_{50} = 1.21 - 4.79 \text{ mM}$	[17]
Methoxy phenyl-Oxime	<i>Bacillus subtilis</i>	$MIC = 35 \text{ } \mu\text{L}$	[22]
Methoxy phenyl-Oxime	<i>Staphylococcus aureus</i>	$MIC = 55 \text{ } \mu\text{L}$	[22]
Methoxy phenyl-Oxime	<i>Escherichia coli</i>	$MIC = 95 \text{ } \mu\text{L}$	[22]
Phenylcarbamate (6d)	<i>Escherichia coli</i>	$MIC = 195.3 \text{ } \mu\text{g/mL}$	[21]
Phenylcarbamate (8e)	<i>Candida albicans</i>	$MIC = 97.7 \text{ } \mu\text{g/mL}$	[21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method used for assessing the antimicrobial activity of novel compounds.[\[21\]](#)

- Microorganism Preparation: Prepare a standard suspension of the test microorganism (e.g., *S. aureus*, *E. coli*) from a 24-hour culture. The final inoculum concentration in the test wells should be approximately 5×10^5 colony-forming units (CFU)/mL.
- Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
- Inoculation: Inoculate each well containing the diluted compound with the prepared microbial suspension.
- Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility. A solvent control is also included to ensure the solvent has no antimicrobial activity at the concentration used.
- Incubation: Seal the plates and incubate at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Other Biological Activities

Beyond the major areas covered, methoxyphenyl-containing compounds exhibit a range of other important biological activities.

- Serotonin Receptor Agonism: 2,5-Dimethoxyphenylpiperidines have been identified as a novel class of selective serotonin 5-HT_{2A} receptor agonists.[\[23\]](#) The methoxy groups are critical for this activity; removing the 2-methoxy group leads to a more than 500-fold drop in potency.[\[23\]](#) These compounds are being investigated for their potential in treating psychiatric disorders.[\[23\]](#)

- Dopaminergic Ligands: Arylpiperazines containing a methoxyphenyl group have been synthesized and evaluated for their affinity toward the dopamine D₂ receptor, which is a key target in the treatment of central nervous system diseases.[24]
- Anthelmintic Properties: A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has shown anthelmintic properties against the nematode *Toxocara canis*, with an activity profile similar to the parent drug but with lower cytotoxicity to human and animal cell lines.[25]
- Lipid Accumulation Regulation: Derivatives of 3-(3-methoxy-4-substituted phenyl)-acrylic acid have been designed to manage non-alcoholic fatty liver disease (NAFLD).[26] Certain compounds were found to suppress lipid accumulation in HepG2 cells by up-regulating AMPK phosphorylation.[26]
- Photodynamic Agents: Methoxyphenyl porphyrin derivatives have been synthesized and evaluated as potential agents for photodynamic therapy (PDT), a cancer treatment modality. [27]

Conclusion

The methoxyphenyl scaffold is a cornerstone in the development of biologically active molecules. The evidence reviewed in this guide highlights the remarkable versatility of this functional group, which contributes to a wide array of therapeutic effects, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. The electron-donating and steric properties of the methoxy group are critical in defining the interaction of these compounds with their biological targets and influencing their overall pharmacological profiles. The continued exploration of structure-activity relationships, mechanisms of action, and novel synthetic strategies involving the methoxyphenyl moiety will undoubtedly lead to the discovery of new and improved therapeutic agents for a multitude of diseases. This compilation of quantitative data, experimental protocols, and pathway visualizations serves as a foundational resource to aid and inspire future research in this promising area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[d]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anti-inflammatory effects of E- α -(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. N-(4-Methoxyphenyl)Pantanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode *Toxocara canis* - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]
- 27. Synthesis and biological evaluation of methoxyphenyl porphyrin derivatives as potential photodynamic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature review on the biological significance of methoxyphenyl-containing compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294533#literature-review-on-the-biological-significance-of-methoxyphenyl-containing-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com